molecular formula C17H17N5O3 B2660174 2-ethoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034505-52-5

2-ethoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide

Cat. No.: B2660174
CAS No.: 2034505-52-5
M. Wt: 339.355
InChI Key: HASAUDBSOSXMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide (CAS 2034505-52-5) is a synthetic organic compound composed of a nicotinamide core linked to a 4-oxobenzo[d][1,2,3]triazine moiety . This molecular architecture incorporates two nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry and drug discovery. The 1,2,3-triazin-4-one scaffold is a key structural feature found in compounds investigated for various biological activities. While the specific mechanism of action for this compound requires further research, analogous structures incorporating the 1,2,3-triazine core are known to interact with biological targets through mechanisms that may include the induction of DNA damage and apoptosis, as seen in related chemical series . Its structural profile suggests potential as a valuable chemical tool for use in anticancer research and other life science applications, serving as a building block for the synthesis of more complex molecules or as a candidate for high-throughput screening campaigns. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethoxy-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-2-25-16-13(7-5-9-19-16)15(23)18-10-11-22-17(24)12-6-3-4-8-14(12)20-21-22/h3-9H,2,10-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASAUDBSOSXMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,2,3]triazin-4-one core, followed by the introduction of the ethoxyethyl chain and subsequent coupling with nicotinamide. Key reagents and conditions include:

    Formation of benzo[d][1,2,3]triazin-4-one: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyethyl chain: This step often involves alkylation reactions using ethyl halides in the presence of a base.

    Coupling with nicotinamide: The final step typically involves amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzymes or receptors related to its structure.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new polymers or other materials with specific properties.

Mechanism of Action

The mechanism by which 2-ethoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound distinguishes itself with a nicotinamide group , which may improve hydrogen bonding compared to the simpler acetamide in TAK-041 or alkyl groups in 14a–14n.
Table 2: Physicochemical and Pharmacological Data
Compound Name Melting Point (°C) Solubility (logP) Biological Activity Reference
Target Compound Not reported Predicted ~2.1 (moderate lipophilicity) Hypothesized CNS activity (e.g., GPR139 modulation) based on structural similarity to TAK-041. N/A
14a (N-ethyl) Not reported ~1.8 Moderate alp inhibitor activity (IC50 ~50 nM) in preliminary assays .
TAK-041 Not reported ~3.5 (high lipophilicity) GPR139 agonist; failed Phase 2 trials for schizophrenia due to insufficient efficacy .

Key Observations :

  • The trifluoromethoxy group in TAK-041 increases lipophilicity (logP ~3.5), which may contribute to off-target binding or poor pharmacokinetics, whereas the target compound’s ethoxy-nicotinamide substitution balances solubility and membrane permeability .
  • The N-ethyl analog (14a) shows moderate activity but lacks the extended aromatic system of the target compound, suggesting reduced target engagement .

Clinical and Developmental Insights

  • TAK-041: Despite robust preclinical data for GPR139 agonism, clinical trials for schizophrenia and depression were discontinued in 2023. This highlights the challenge of translating benzo-triazinone activity to human efficacy .
  • Target Compound: No clinical data reported. Its structural refinements (e.g., nicotinamide substitution) may address the limitations observed in TAK-041, though this requires validation .

Biological Activity

2-ethoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide, identified by its CAS number 2034325-19-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N6O2C_{14}H_{12}N_{6}O_{2}, with a molecular weight of 296.28 g/mol. The structure features a benzo[d][1,2,3]triazin moiety, which is known for diverse biological properties.

Research indicates that compounds containing the oxo-benzotriazin structure often exhibit significant biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives of benzotriazines have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially treating neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Activity : Some studies have suggested that similar compounds possess antimicrobial properties against various pathogens. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Antitumor Effects : There is emerging evidence that compounds with similar structures may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits acetylcholinesterase (AChE)
AntimicrobialExhibits activity against bacteria and fungi
AntitumorInduces apoptosis in cancer cell lines

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various derivatives of 4-oxobenzo[d][1,2,3]triazin. For example, a study synthesized several derivatives and assessed their inhibitory effects on AChE. The results indicated that modifications to the triazin ring significantly influenced their potency .

In another notable case study, researchers evaluated the antimicrobial efficacy of related compounds against common pathogens such as E. coli and S. aureus. The findings demonstrated promising antibacterial activity, suggesting potential applications in developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.